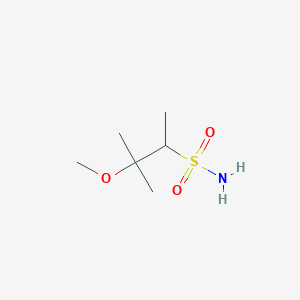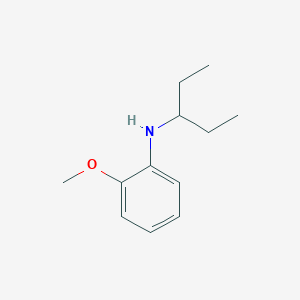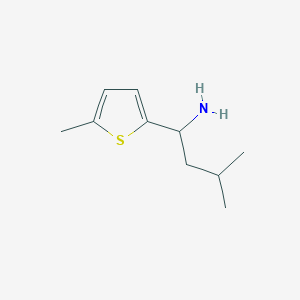
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C10H17NS It is a derivative of butan-1-amine, featuring a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-1,4-dione with elemental sulfur in the presence of a base.
Alkylation: The thiophene ring is then alkylated using methyl iodide to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
3-Methyl-1-(5-methylthiophen-2-yl)butan-2-amine: A positional isomer with the amine group at the 2-position.
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-thiol: A thiol derivative with a sulfur-containing functional group.
Uniqueness
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of both a thiophene ring and an amine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-methyl-1-(5-methylthiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-7(2)6-9(11)10-5-4-8(3)12-10/h4-5,7,9H,6,11H2,1-3H3 |
InChI Key |
CMNAFHSCCBDEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



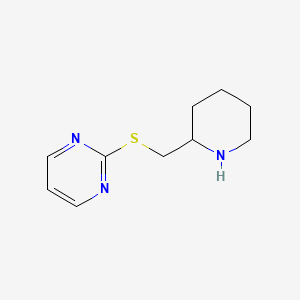

amine](/img/structure/B13251497.png)
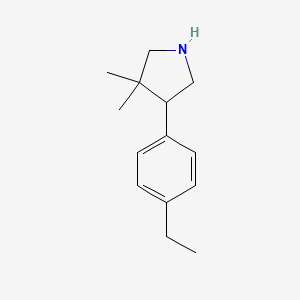
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine](/img/structure/B13251510.png)
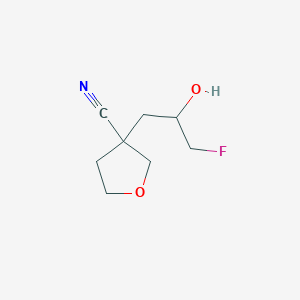

![[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
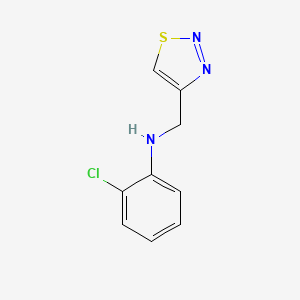
![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
